3-Hydroxy-3,4,4-trimethylpentanoic acid
Description
Properties
CAS No. |
16466-40-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-3,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-7(2,3)8(4,11)5-6(9)10/h11H,5H2,1-4H3,(H,9,10) |
InChI Key |
RTKITZIRJNYAPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
Canonical SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
Other CAS No. |
16466-40-3 |
Synonyms |
3-hydroxy-3,4,4-trimethyl-pentanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pentanoic Acid Derivatives
Key Observations :
- Steric Effects: The position of methyl groups significantly impacts steric hindrance. For example, 3-hydroxy-2,2,4-trimethylpentanoic acid has two methyl groups at position 2, creating greater steric hindrance near the hydroxyl group compared to this compound .
Pharmacological Activity Compared to Valproic Acid Derivatives
Table 2: Anticonvulsant Activity of Branched-Chain Carboxylic Acids
Key Observations :
- Functional Groups: The introduction of a hydroxyl group in this compound may alter bioavailability or metabolic stability compared to non-hydroxylated analogs like 3,3',4-trimethylpentanoic acid .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Hydrophobicity: Both this compound and its isomer 3-hydroxy-2,2,4-trimethylpentanoic acid exhibit low water solubility due to their branched hydrophobic groups .
- Aromatic vs. Aliphatic: Aromatic analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid have higher melting points and moderate solubility due to polar nitro and hydroxyl groups .
Preparation Methods
Oxidation of Trimethylpentanol Derivatives
A primary route involves the oxidation of 3,4,4-trimethylpentanol precursors. While direct oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions is feasible, these methods often suffer from over-oxidation or poor regioselectivity. Modern adaptations employ microchannel reactors to enhance mixing and temperature control, achieving yields exceeding 75% for analogous hydroxy acids. For instance, the oxidation of 3,4,5-trimethoxybenzaldehyde in a microreactor at 50–70°C with sodium hydroxide and tetrabutylammonium chloride as a phase-transfer catalyst demonstrated 88% yield and 96.5% purity. These conditions could be extrapolated to this compound by substituting the aldehyde precursor with a suitable pentanol derivative.
Catalytic Hydrogenation of Keto-Acid Intermediates
Hydrogenation of 3-keto-3,4,4-trimethylpentanoic acid using ruthenium or rhodium catalysts offers superior enantioselectivity. In a patented method for similar compounds, ruthenium TsDPEN complexes achieved >90% enantiomeric excess (ee) when paired with isopropanol as a hydrogen donor. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (40–50°C) critically influence stereochemical outcomes. Zinc powder and organic acids like formic acid further stabilize intermediates, reducing side reactions such as Cannizzaro disproportionation.
Reaction Optimization and Process Intensification
Microreactor-Enhanced Synthesis
Microreactor technology significantly improves reaction efficiency and safety. A tubular reactor operating at 5–60 g/min flow rates enables continuous production of hydroxy acids with residence times under 15 minutes. For example, a preheated polar aprotic solvent (e.g., acetonitrile) mixed with trimethylchlorosilane at 40–50°C in a microchannel reactor achieved 75% overall yield in a two-step process. Scaling this approach for this compound would require adjusting the molar ratios of reactants (e.g., 1.0:1.2 for sodium iodide and trimethylchlorosilane) and optimizing temperature profiles to accommodate steric hindrance from the trimethyl groups.
Solvent and Catalyst Selection
Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution rates while minimizing hydrolysis. In a case study, DMF increased the yield of 3,4,5-trimethoxymandelic acid by 22% compared to tetrahydrofuran. Catalysts such as tetrabutylammonium chloride improve phase transfer in biphasic systems, particularly for reactions involving chloroform and aqueous sodium hydroxide.
Analytical Validation and Quality Control
Chromatographic Characterization
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is indispensable for purity assessment. Reverse-phase columns (C18, 4.6 × 250 mm) using acetonitrile-water gradients (0.1% trifluoroacetic acid) resolve enantiomers and regioisomers with >95% accuracy. Chiral HPLC, employing cellulose-based stationary phases, further verifies enantiomeric excess, a critical parameter for pharmaceutical applications.
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic shifts observed for the hydroxyl proton (δ 4.1–4.3 ppm) and quaternary carbons (δ 25–30 ppm). Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, including the carboxylic acid C=O stretch (1700–1720 cm⁻¹) and hydroxyl O–H stretch (3200–3400 cm⁻¹).
Industrial-Scale Production Challenges
Scalability of Continuous Flow Systems
Transitioning from batch to continuous flow processes reduces production costs by 30–40%. However, fouling in microreactors due to high-viscosity intermediates remains a hurdle. Solutions include periodic solvent flushing and using silicon-carbide reactors resistant to clogging.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing this compound:
| Parameter | Oxidation Approach | Catalytic Hydrogenation | Microreactor Synthesis |
|---|---|---|---|
| Yield | 65–75% | 80–90% | 75–85% |
| Purity (HPLC) | 90–95% | 95–99% | 96–98% |
| Reaction Time | 6–12 hours | 2–4 hours | 10–15 minutes |
| Catalyst Cost | Low | High | Moderate |
| Scalability | Moderate | High | High |
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-3,4,4-trimethylpentanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via oxidation of 2,2,4-trimethylpentanol using KMnO₄ or CrO₃ under acidic conditions at elevated temperatures (~80–100°C) to ensure complete oxidation to the carboxylic acid . Alternatively, catalytic hydrogenation of 2,2,4-trimethylpentanoic acid esters followed by hydrolysis provides scalability and high purity (>95%) for industrial-grade production . Key variables include temperature control, catalyst selection (e.g., Pt/C for hydrogenation), and purification via recrystallization or HPLC.
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : ¹H and ¹³C NMR to identify branching (e.g., δ 1.2–1.4 ppm for methyl groups) and hydroxyl/carboxyl proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (160.21 g/mol) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical assignment, though limited by crystallizability .
Q. What is the compound’s role in metabolic pathways, and how can its biological activity be assayed?
- Methodological Answer : Evidence suggests involvement in lipid synthesis and energy metabolism via modulation of acetyl-CoA carboxylase (ACC) or fatty acid synthase (FASN) . Assays include:
- In vitro enzyme inhibition : Measure ACC/FASN activity using radiolabeled substrates (e.g., ¹⁴C-acetyl-CoA) .
- Cell-based models : Treat hepatocytes or adipocytes with the compound (10–100 µM) and quantify lipid accumulation via Oil Red O staining .
- Isotopic tracing : Use ¹³C-glucose to track incorporation into lipid fractions via LC-MS .
Advanced Research Questions
Q. How can computational docking predict the interaction of this compound with metabolic enzymes?
- Methodological Answer : Molecular docking tools like AutoDock (version 3.0) with Lamarckian genetic algorithms can model binding to enzymes (e.g., ACC) . Steps:
Prepare the ligand (compound) and receptor (enzyme PDB ID) using force fields (e.g., AMBER).
Run 50–100 docking simulations to account for conformational flexibility.
Validate using binding free energy calculations (ΔG < −7 kcal/mol suggests strong affinity) .
Note: The hydroxyl and carboxyl groups may form hydrogen bonds with catalytic residues (e.g., Lys/Lys/Arg motifs) .
Q. How can researchers resolve contradictions in reported metabolic effects of this compound?
- Methodological Answer : Discrepancies (e.g., pro- vs. anti-lipogenic effects) may arise from model systems (e.g., in vitro vs. in vivo) or dosage. Mitigation strategies:
- Dose-response profiling : Test 1–500 µM in primary vs. immortalized cells.
- Tissue specificity : Compare liver, adipose, and neuronal tissues due to BBB permeability .
- Omics integration : Pair metabolomics (GC-MS) with transcriptomics (RNA-seq) to identify off-target pathways .
Q. What strategies optimize stereochemical control during synthesis of derivatives?
- Methodological Answer : Stereochemical challenges arise during dehydration (e.g., ethyl 3-hydroxy-3,4,4-trimethylpentanoate → α,β-unsaturated esters) . Solutions:
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (≥90% enantiomeric excess) .
- Chromatographic separation : Resolve diastereomers via chiral HPLC (Chiralpak AD-H column) .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in solvent-free systems for racemization control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
